molecular formula C10H9F3O2 B14241321 Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- CAS No. 245108-08-1

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-

Katalognummer: B14241321
CAS-Nummer: 245108-08-1
Molekulargewicht: 218.17 g/mol
InChI-Schlüssel: UWGPDEVAKDSWAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- is a chemical compound with the molecular formula C10H9F3O2 It is known for its unique structure, which includes a benzene ring substituted with a trifluoroethenyl group and an ethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- typically involves the reaction of benzene derivatives with trifluoroethenyl and ethoxy groups under controlled conditions. One common method involves the reaction of benzene with 2-(trifluoroethenyl)oxyethanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- may involve large-scale reactions using specialized equipment to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- involves its interaction with specific molecular targets. The trifluoroethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group can also affect the compound’s solubility and stability, contributing to its overall behavior in different environments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, [2-[(trifluoromethoxy)ethoxy]-
  • Benzene, [2-[(trifluoroethoxy)ethoxy]-
  • Benzene, [2-[(trifluoromethyl)ethoxy]-

Uniqueness

Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]- is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical properties compared to other similar compounds

Eigenschaften

CAS-Nummer

245108-08-1

Molekularformel

C10H9F3O2

Molekulargewicht

218.17 g/mol

IUPAC-Name

2-(1,2,2-trifluoroethenoxy)ethoxybenzene

InChI

InChI=1S/C10H9F3O2/c11-9(12)10(13)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI-Schlüssel

UWGPDEVAKDSWAA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCOC(=C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.